molecular formula C7H13Cl3O3 B091888 2-Chloroethyl orthoformate CAS No. 18719-58-9

2-Chloroethyl orthoformate

Cat. No.: B091888
CAS No.: 18719-58-9
M. Wt: 251.5 g/mol
InChI Key: RKHRVKJTCSHZCR-UHFFFAOYSA-N
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Description

2-Chloroethyl orthoformate is an organic compound with the molecular formula C7H13Cl3O3. It is also known as tris(2-chloroethyl) orthoformate. This compound is characterized by the presence of three 2-chloroethoxy groups attached to a central carbon atom. It is commonly used as a reagent in organic synthesis due to its ability to introduce the 2-chloroethyl group into various molecules .

Mechanism of Action

2-Chloroethyl orthoformate, also known as tris(2-chloroethyl)-orthoformate, is a chemical compound with the molecular formula C7H13Cl3O3 . The following sections will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl orthoformate can be synthesized through the reaction of 2-chloroethanol with orthoformic acid esters. One common method involves the reaction of 2-chloroethanol with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the orthoformate group .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl orthoformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloroethyl orthoformate has several applications in scientific research:

    Organic Synthesis: Used as a reagent to introduce 2-chloroethyl groups into various organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

Uniqueness: 2-Chloroethyl orthoformate is unique due to the presence of the 2-chloroethyl groups, which impart distinct reactivity compared to other orthoformates. This makes it particularly useful in introducing chloroethyl groups into organic molecules, a feature not shared by its analogs .

Properties

IUPAC Name

1-[bis(2-chloroethoxy)methoxy]-2-chloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHRVKJTCSHZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066402
Record name Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro-
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Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-58-9
Record name 1,1′,1′′-[Methylidynetris(oxy)]tris[2-chloroethane]
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Record name Tris(2-chloroethyl) orthoformate
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Record name 2-Chloroethyl orthoformate
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Record name Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro-
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Record name Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro-
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Record name Tris(2-chloroethyl) orthoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-chloroethyl orthoformate highlighted in the provided research?

A1: The title of the first research paper, "this compound as a reagent for protection in nucleotides synthesis" [], suggests that this compound is primarily investigated for its use as a protecting group during nucleotide synthesis. This indicates its potential role in organic chemistry, specifically in the synthesis of complex molecules like nucleotides.

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